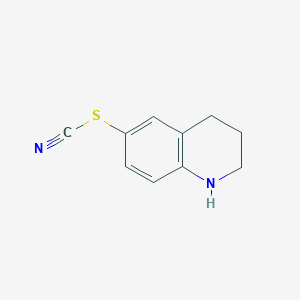

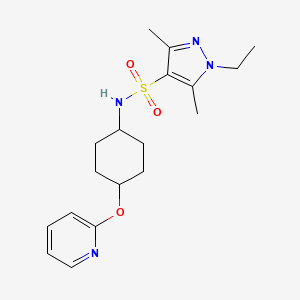

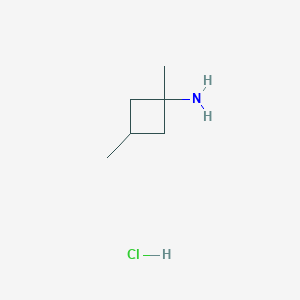

![molecular formula C21H17BrN6O2 B2993045 3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921829-70-1](/img/structure/B2993045.png)

3-(4-bromophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of triazolopurine, which is a class of compounds known for their wide range of biological activities . The presence of the phenethyl and bromophenyl groups could potentially influence its properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar triazolopurine derivatives are typically synthesized through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Scientific Research Applications

Coordination Chemistry and Metal Complex Formation

Studies on related purine derivatives highlight their interaction with divalent metal cations, leading to the formation of complexes with significant structural and potential catalytic properties. For instance, the interaction of purine derivatives with Mn, Co, Ni, Zn, and Cd in aqueous media generates solids with well-defined hydrogen bond networks, suggesting applications in coordination chemistry and materials science (Maldonado et al., 2009).

Anticancer and Anti-proliferative Activity

Fused triazolo and pyrrolopurine derivatives have been synthesized and evaluated for their anticancer properties. Novel compounds showed potent anti-proliferative activity against various human cancer cell lines, hinting at potential therapeutic applications. For example, certain derivatives demonstrated strong activity against MCF-7 and A-549 cancer cell lines, comparable to the standard drug doxorubicin (Ramya Sucharitha et al., 2021).

Antimicrobial and Antiviral Activity

Research on triazolo[4,3-e]purine derivatives also extends to their antimicrobial and antiviral properties. Synthesis of new triazino and triazolo purine derivatives has been described, with some compounds exhibiting considerable in vitro antimicrobial and anti-HIV activities. This suggests a potential route for developing new treatments for infectious diseases (Ashour et al., 2012).

Green Chemistry and Polymer Synthesis

The application of related compounds in green chemistry and polymer synthesis is notable. Efficient combinations of ionic liquids and microwave irradiation have been utilized for polycondensation reactions involving triazolidinedione derivatives, demonstrating a fast and environmentally friendly method for producing new polymers with potential applications in material science (Mallakpour & Rafiee, 2007).

Immunotherapeutic Agents

The synthesis of thiazolopyrimidine nucleosides as potential immunotherapeutic agents indicates the versatility of purine analogs in modulating immune functions. Some analogues were found to exhibit significant immunoactivity, suggesting their potential in developing new immunotherapies (Nagahara et al., 1990).

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities, suggesting potential targets within cancer-related pathways .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form hydrogen bonds with different targets .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound suggests potential for good absorption and distribution due to its ability to form hydrogen bonds .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activities against various cancer cell lines .

Action Environment

It’s known that the stability and efficacy of similar 1,2,4-triazole derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .

properties

IUPAC Name |

8-(4-bromophenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN6O2/c1-26-19-16(18(29)23-21(26)30)27(12-11-13-5-3-2-4-6-13)20-25-24-17(28(19)20)14-7-9-15(22)10-8-14/h2-10H,11-12H2,1H3,(H,23,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMULNRVMHDCIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

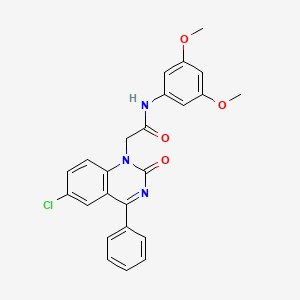

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(3-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2992962.png)

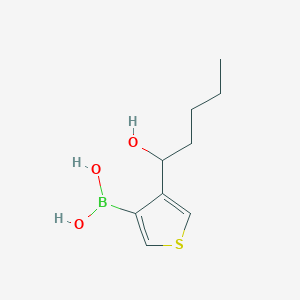

![Methyl 3-{[4-(2-pyrimidinyl)piperazino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2992968.png)

![Methyl 4-[N-Benzyl-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/no-structure.png)

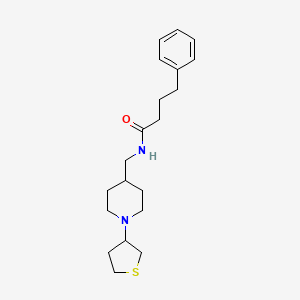

![2',3'-Dihydrospiro{oxane-4,1'-pyrrolo[2,3-c]pyridine}](/img/structure/B2992970.png)

![1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2992971.png)